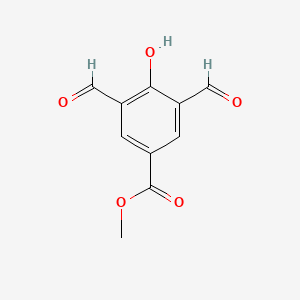

Methyl 3,5-diformyl-4-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 3,5-diformyl-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)6-2-7(4-11)9(13)8(3-6)5-12/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBXUZUEBXPEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)C=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-diformyl-4-hydroxybenzoate can be synthesized through the reaction of methyl 4-hydroxybenzoate with hexamethylenetetramine in the presence of anhydrous trifluoroacetic acid. The reaction typically involves dissolving the reactants in an appropriate solvent and heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Industrial production would likely involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diformyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.

Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 3,5-dicarboxy-4-hydroxybenzoic acid.

Reduction: 3,5-dihydroxymethyl-4-hydroxybenzoate.

Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

Methyl 3,5-diformyl-4-hydroxybenzoate has been utilized in the synthesis of complex metal-organic frameworks. In a notable study, it was combined with lithium hydroxide to produce a framework that exhibited unique interpenetrated structures. The process involved refluxing a mixture of this compound and lithium hydroxide in water and methanol, resulting in a high yield of the desired framework .

Table 1: MOF Synthesis Parameters

| Component | Amount | Conditions | Yield |

|---|---|---|---|

| This compound | 5 g | Reflux with LiOH in H2O and CH3OH | 95% |

| Lithium Hydroxide | 8.43 g | ||

| Water | 500 mL | ||

| Methanol | 125 mL |

Pharmaceutical Applications

The compound's structural properties make it a candidate for various pharmaceutical applications. Its derivatives have been explored for their potential as anti-inflammatory agents. Research indicates that modifications of this compound can lead to compounds with enhanced biological activity .

Polymer Stabilization

This compound is also noted for its role as an antioxidant in polymer formulations. It helps to stabilize polymers against oxidative degradation by terminating free radical chain reactions that can lead to material failure. This application is particularly relevant in the production of plastics and rubber where longevity and durability are critical .

Table 2: Applications in Polymer Chemistry

| Application Area | Role |

|---|---|

| Plastics | Antioxidant to enhance thermal stability |

| Rubber | Prevents oxidative degradation |

| Fibers | Improves lifespan and color fastness |

Synthesis Methodologies

The synthesis of this compound typically involves formylation reactions using reagents like hexamethylenetetramine in acidic conditions. This method has shown better yields compared to traditional methods such as the Duff reaction .

Table 3: Formylation Reaction Conditions

| Reagent | Amount | Conditions | Yield |

|---|---|---|---|

| Hexamethylenetetramine | 45.6 g | Reflux in TFA for 4 days | 74% |

| Trifluoroacetic Acid (TFA) | 90 mL |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Metal Framework Development : A study demonstrated the successful formation of a new MOF using this compound as a ligand, which exhibited high surface area and porosity suitable for gas adsorption applications .

- Antioxidant Properties : Research has shown that incorporating this compound into polymer blends significantly reduces oxidative degradation rates compared to control samples without the additive .

Mechanism of Action

The mechanism of action of methyl 3,5-diformyl-4-hydroxybenzoate depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and hydroxyl groups play a crucial role in these interactions, facilitating binding to the target molecules and influencing their function.

Comparison with Similar Compounds

Similar Compounds

3,5-diformyl-4-hydroxybenzoic acid: Similar structure but lacks the methyl ester group.

Methyl 3,5-dibromo-4-hydroxybenzoate: Contains bromine atoms instead of formyl groups.

Methyl 3,5-dihydroxy-4-hydroxybenzoate: Contains hydroxymethyl groups instead of formyl groups.

Uniqueness

Methyl 3,5-diformyl-4-hydroxybenzoate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science .

Biological Activity

Methyl 3,5-diformyl-4-hydroxybenzoate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound involves the reaction of 3,5-diformyl-4-hydroxybenzoic acid with methanol under controlled conditions. The process typically employs catalysts such as sodium methoxide or p-toluenesulfonic acid and is conducted at moderate temperatures (60-80°C) for several hours to achieve high yields and purity .

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C16H16O4

- Molecular Weight : 288.29 g/mol

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. The compound's mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them .

Antitumor Activity

Research has identified this compound as having potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound's cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 9.62 |

| HCT116 | 5.74 |

| MCF-7 | 22.28 |

These results suggest that this compound could be a promising candidate for further development in cancer therapy .

The antitumor effects of this compound are thought to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle and induces apoptosis in cancer cells.

- Modulation of Signaling Pathways : It has been shown to interfere with key signaling pathways such as Ras/MAPK, which are crucial for cell survival and proliferation.

- Reduction of Tumor Growth : In vivo studies have demonstrated that treatment with this compound can significantly reduce tumor size in xenograft models .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Lung Cancer Cells : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a dose-dependent decrease in A549 cell viability with an IC50 value of approximately 9.62 µM. This study also noted morphological changes indicative of apoptosis upon treatment .

- Breast Cancer Research : Another investigation focused on MCF-7 cells found that the compound not only inhibited cell growth but also enhanced the effects of conventional chemotherapeutics when used in combination therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3,5-diformyl-4-hydroxybenzoate, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : A common approach involves condensation reactions with substituted benzaldehydes. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in absolute ethanol under glacial acetic acid catalysis for 4 hours, followed by solvent evaporation and purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) . Yield optimization requires precise stoichiometric control (e.g., 1.00–1.15 equiv. of reactants) and temperature modulation (e.g., −35°C to 40°C, depending on reaction steps) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Analyze deshielded protons (e.g., formyl groups at δ ~9.5–10.0 ppm) and ester methyl signals (δ ~3.7–3.8 ppm) in DMSO-d₆ or CDCl₃ .

- X-ray crystallography : Use SHELXL for small-molecule refinement, particularly for resolving hydroxyl and formyl group orientations. SHELX programs are robust for high-resolution data, even with twinned crystals .

- Melting point consistency : Compare experimental values (e.g., 79–82°C) with literature data, ensuring purity via TLC (Rf values in hexane/EtOAc systems) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Methodological Answer : The phenolic hydroxyl and formyl groups make the compound sensitive to oxidation and moisture. Store under inert gas (N₂/Ar) at −20°C. Stability assays should include:

- Thermogravimetric analysis (TGA) to assess decomposition thresholds.

- HPLC monitoring of degradation products after exposure to light, heat, or acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with formyl/hydroxyl groups .

- Validate computational results against experimental NMR and IR data to resolve discrepancies .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

- Methodological Answer :

- Purity verification : Use column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc) followed by recrystallization to eliminate impurities affecting melting points .

- Cross-reference databases : Compare NMR shifts with NIST Chemistry WebBook entries for analogous compounds (e.g., methyl 4-hydroxy-3,5-dimethoxybenzoate, δ 3.76 ppm for methoxy groups) .

- Collaborative validation : Replicate synthesis and characterization protocols across independent labs to identify methodological variability .

Q. What strategies are recommended for studying the compound’s role in supramolecular assemblies or coordination polymers?

- Methodological Answer :

- Coordination chemistry : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Monitor complexation via UV-Vis (ligand-to-metal charge transfer bands) and ESI-MS .

- X-ray crystallography : Use SHELXD for phase determination in metal-organic frameworks (MOFs). Refine hydrogen-bonding networks with SHELXL .

- Thermal stability analysis : Perform TGA-DSC to assess framework robustness up to 300°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.